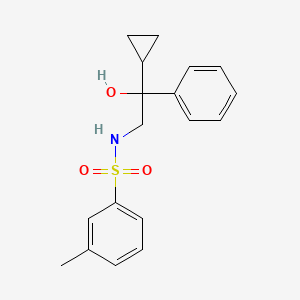

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-6-5-9-17(12-14)23(21,22)19-13-18(20,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,19-20H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMCZFDBMKKGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate. This intermediate can be synthesized through the oxymercuration of substituted cyclopropylcarbinols, followed by regio- and diastereoselective processes. The final step involves the sulfonation of the intermediate with 3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of the corresponding ketone derivative.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide, possess significant antimicrobial properties:

- Antibacterial Effects : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentration (MIC) values indicating potent activity.

- Antifungal Activity : Preliminary findings suggest potential antifungal properties, warranting further investigation to confirm efficacy against various fungal strains.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in critical biological pathways:

- Enzyme Targets : It may inhibit enzymes such as carbonic anhydrase and certain kinases, influencing cellular signaling pathways and providing therapeutic benefits in conditions like cancer and metabolic disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells, with IC50 values suggesting dose-dependent effects.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with IC50 = 15 µM after 48 hours |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Interaction with Molecular Targets

The compound's structure allows it to interact with various receptors and enzymes, modulating their activity which can lead to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy:

- The presence of the sulfonamide group enhances solubility and bioavailability.

- The cyclopropyl moiety may influence receptor binding affinity.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

Key Analog : N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide ()

- Structural Differences : The furan-2-yl and trifluoromethyl groups replace the phenyl and methyl substituents in the target compound.

- Implications: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the methyl group.

- Molecular Weight: 375.4 g/mol (vs. 331.4 g/mol for the target compound, estimated based on formula C₁₇H₁₉NO₃S) .

Sulfonamide Derivatives with Bioactive Moieties

Example : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- The fluoro-phenyl group may enhance membrane permeability relative to the target’s unsubstituted phenyl group.

N,O-Bidentate Directing Group Analogs

Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Comparison :

- Replaces the sulfonamide with a benzamide group, reducing acidity and hydrogen-bonding capacity.

- The 2-hydroxy-1,1-dimethylethyl group provides a rigid, branched structure, differing from the target’s flexible cyclopropyl-hydroxyethyl chain.

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative Physicochemical Profiles

ADMET Considerations (Inferred from )

- Compounds with high polar surface areas (e.g., the target compound) may exhibit reduced blood-brain barrier penetration but improved aqueous solubility.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3S

- CAS Number : 71788804

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Modulation : It has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways. This property can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests a potential role in treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, offering benefits in cognitive function .

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal assessed the anticancer effects of the compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM .

- Neuroprotective Study : Another investigation focused on the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The treatment resulted in improved memory performance and reduced amyloid plaque formation compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar sulfonamide derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-N-hydroxybenzamide | Moderate AChE inhibition | 15 |

| N-(4-fluorophenyl)-N-hydroxybenzamide | Stronger AChE inhibition | 5 |

| This compound | Significant anticancer activity | 8 |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is recommended.

- Key Considerations : Ensure deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are used for NMR to avoid interference. For HR-MS, electrospray ionization (ESI) in positive/negative mode provides accurate mass-to-charge ratios. Cross-validate results with elemental analysis to confirm purity >95% .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C (ambient), 40°C, and 60°C.

- pH : Buffer solutions (pH 3–10) to simulate biological environments.

- Light : UV-Vis light exposure (300–800 nm) for photostability.

Monitor degradation via HPLC at regular intervals (0, 7, 14, 30 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What synthetic routes are commonly employed for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide?

- Methodological Answer : A multi-step synthesis involving:

Sulfonamide Formation : React 3-methylbenzenesulfonyl chloride with a cyclopropane-containing amine precursor.

Coupling Reagents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance amide bond formation efficiency.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., cyclopropyl, hydroxy, methyl) and test against target enzymes (e.g., carbonic anhydrase, kinases).

- Data Normalization : Use standardized assays (e.g., IC₅₀ comparisons under identical pH, temperature, and substrate concentrations).

- Computational Docking : Perform molecular dynamics simulations to assess binding affinities and steric effects .

Q. What experimental designs are optimal for studying the reaction kinetics of this compound in biological systems?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor real-time interactions with enzymes (e.g., fluorescence quenching).

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).

- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., GPCRs, ion channels).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the active site (e.g., hydrogen bonding with sulfonamide -SO₂NH- group).

- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Key Challenges and Contradictions

- Stereochemical Complexity : The cyclopropyl and hydroxy groups may introduce chiral centers, requiring enantioselective synthesis and analysis (e.g., chiral HPLC) .

- Biological Activity Variability : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., ionic strength, co-solvents). Standardize protocols across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.